molecular formula C6H11F3N2O2S B14055782 4-(Trifluoromethyl)piperidine-1-sulfonamide

4-(Trifluoromethyl)piperidine-1-sulfonamide

Cat. No.: B14055782
M. Wt: 232.23 g/mol
InChI Key: CLUOFHYFENAOFO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-1-sulfonamide is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Trifluoromethyl)piperidine-1-sulfonamide typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The process can be carried out using different catalysts such as palladium on carbon or Raney nickel. The reaction is performed under hydrogen gas at room temperature and atmospheric pressure. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

4-(Trifluoromethyl)piperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it interacts with dihydropteroate synthase, an enzyme involved in folate synthesis, leading to the inhibition of bacterial growth. The compound can also disrupt bacterial cell membranes, further enhancing its antibacterial activity .

Comparison with Similar Compounds

4-(Trifluoromethyl)piperidine-1-sulfonamide can be compared with other sulfonamide derivatives containing a piperidine moiety. Similar compounds include:

    Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

    Bismerthiazol: An antibacterial agent used in agriculture.

    Thiodiazole copper: Another agricultural antibacterial agent.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11F3N2O2S

Molecular Weight

232.23 g/mol

IUPAC Name

4-(trifluoromethyl)piperidine-1-sulfonamide

InChI

InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-1-3-11(4-2-5)14(10,12)13/h5H,1-4H2,(H2,10,12,13)

InChI Key

CLUOFHYFENAOFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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